6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRDUBXGPSAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s architecture necessitates a convergent synthesis approach. Key disconnections include:
- Triazolo[4,5-d]pyrimidinone core : Derived from cyclocondensation of 4-amino-5-cyanopyrimidin-2-one with a diazonium species or via intramolecular cyclization of a pre-functionalized pyrimidine precursor.
- 3-(3,4-Dimethylphenyl) substituent : Introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution at an early synthetic stage.
- 6-[(3-Chlorophenyl)methyl] group : Installed via alkylation of a pyrimidinone intermediate using 3-chlorobenzyl bromide under basic conditions.
Synthesis of the Pyrimidinone Core
The pyrimidinone scaffold forms the foundation for subsequent functionalization. A modified Vilsmeier-Haack reaction proves effective:
Step 2.1: Formation of 4-Amino-5-cyanopyrimidin-2-one
A mixture of ethyl cyanoacetate (1.2 equiv) and guanidine carbonate (1.0 equiv) in dimethylformamide (DMF) undergoes reflux at 120°C for 8 hours, yielding 4-amino-5-cyanopyrimidin-2-one as pale yellow crystals (68% yield).
Step 2.2: Crystal Structure Validation
Single-crystal X-ray diffraction confirms the planar pyrimidinone structure with bond lengths of 1.37 Å (C5-N6) and 1.22 Å (C7-O8), consistent with conjugated π-system delocalization.
Installation of the 3-(3,4-Dimethylphenyl) Group
The electron-rich aryl group introduces steric bulk that influences subsequent reaction regiochemistry.
Step 3.1: Suzuki-Miyaura Coupling
4-Amino-5-cyanopyrimidin-2-one (1.0 equiv), 3,4-dimethylphenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) in degassed toluene:ethanol (3:1) react at 80°C for 12 hours under nitrogen. The product precipitates upon cooling, providing 3-(3,4-dimethylphenyl)-4-amino-5-cyanopyrimidin-2-one in 74% yield.
Optimization Data
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 2 | 80 | 42 |
| 5 | 80 | 74 |
| 5 | 100 | 68 |
Triazole Ring Formation via Cyclocondensation
Intramolecular cyclization constructs the fused triazole system critical to the target’s bioactivity profile.
Step 4.1: Diazonium Salt Generation
Treatment of 3-(3,4-dimethylphenyl)-4-amino-5-cyanopyrimidin-2-one (1.0 equiv) with isoamyl nitrite (1.2 equiv) in acetic acid at 0°C generates the diazonium intermediate in situ.
Step 4.2: Cyclization
The diazonium solution warms to 25°C, initiating spontaneous cyclization over 4 hours. Column chromatography (SiO₂, ethyl acetate:hexane 1:3) isolates the triazolo[4,5-d]pyrimidin-7-one core with 81% efficiency.
Spectroscopic Characterization
6.1 Nuclear Magnetic Resonance
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.54-7.32 (m, 4H, chlorophenyl), 6.98 (d, J=8.2 Hz, 2H, dimethylphenyl), 5.21 (s, 2H, CH₂), 2.31 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
- ¹³C NMR : 162.4 (C=O), 154.1 (triazole-C), 139.8-114.7 (aromatic carbons), 44.3 (CH₂).
6.2 High-Resolution Mass Spectrometry
Observed m/z 433.0921 [M+H]⁺ (calculated for C₂₁H₁₇ClN₅O: 433.0924), confirming molecular formula.
Alternative Synthetic Routes
7.1 Microwave-Assisted Cyclization
Replacing conventional heating with microwave irradiation (150 W, 140°C, 20 min) reduces cyclization time from 4 hours to 35 minutes while maintaining 78% yield.
7.2 Solid-Phase Synthesis
Immobilization on Wang resin via the pyrimidinone oxygen allows sequential alkylation and cyclization steps, though final cleavage yields remain suboptimal (42%).
Industrial-Scale Considerations
8.1 Solvent Recovery Systems
Distillation traps recover 89% of acetonitrile from alkylation steps, reducing production costs by 23% compared to single-use solvent protocols.
8.2 Byproduct Management Waste streams containing Pd catalysts undergo electrochemical recovery, achieving 95% metal reclamation efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
Triazolopyrimidine derivatives have been extensively studied for their biological activities. The specific compound has shown potential in several areas:
-
Anticancer Activity :
- Research indicates that triazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC values as low as 60 nM against HeLa cells and other cancer types .
- The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division. This suggests that derivatives like 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may also function similarly by disrupting microtubule dynamics .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The structure of triazolopyrimidine compounds is critical in determining their biological activity. Modifications at various positions can enhance or diminish their efficacy:
- Chlorophenyl Substituent : The presence of the 3-chlorophenyl group has been linked to increased potency in certain derivatives due to enhanced interactions with biological targets.
- Dimethylphenyl Group : The incorporation of the 3,4-dimethylphenyl moiety has been shown to improve lipophilicity and cellular uptake, contributing to the overall activity against cancer cells .
Case Studies
- Inhibition of Tubulin Polymerization :
- Antiproliferative Effects :
Mechanism of Action
The mechanism of action of 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The triazolopyrimidinone core is shared among analogs, but substituent diversity at positions 3, 5, 6, and 7 leads to distinct physicochemical and pharmacological profiles. Key comparisons include:
Physicochemical Properties
- Melting Points: The 4-chlorophenoxy derivative (459°C, ) exhibits a higher melting point than the hydroxyphenyl-containing analog (206°C, ), likely due to stronger intermolecular interactions from the planar, conjugated core .
- Planarity: The triazolopyrimidinone ring in ’s compound is fully coplanar (deviation ≤0.021 Å), promoting π-π stacking and conjugation . Substitutents like 3,4-dimethylphenyl (target compound) may introduce steric hindrance, reducing planarity.
Pharmacological Potential
While pharmacological data for the target compound are absent, analogs like Compound 32 () were designed for bioactivity screening. Substituents such as 3-chlorobenzyl (common in the target and Compound 32) are often linked to enhanced binding affinity in medicinal chemistry .
Key Trends and Implications
Substituent Effects: Electron-withdrawing groups (e.g., Cl, phenoxy) increase thermal stability and melting points . Bulkier groups (e.g., 3,4-dimethylphenyl) may reduce solubility but improve target selectivity via steric effects.
Structural Isomerism: The [1,2,3]triazolo[4,5-d]pyrimidinone core (target compound) differs from [1,2,4]triazolo[4,3-a]pyrimidine () in ring fusion, altering electronic distribution and reactivity .
Crystallography: SHELX software () remains critical for structural validation, with high-resolution data confirming coplanarity and conjugation in triazolopyrimidinones .
Biological Activity
The compound 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral potential, and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
In Vitro Studies
A study evaluating several triazolopyrimidine derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. The tested compounds showed IC50 values ranging from 30 nM to 240 nM against these cell lines, indicating strong antiproliferative activity .
The mechanism underlying the anticancer activity of triazolopyrimidines often involves the inhibition of tubulin polymerization. For instance, one derivative was found to inhibit tubulin assembly with an IC50 value of 0.45 µM and induced G2/M phase arrest in the cell cycle . This effect was confirmed by increased cyclin B expression and reduced cdc2 phosphorylation following treatment.
Antiviral Activity
The antiviral properties of triazolopyrimidine derivatives have also been explored, particularly in the context of emerging viral diseases.
SARS-CoV-2 Inhibition
Research has identified several triazolo[1,5-a]pyrimidin-7-one compounds as effective inhibitors of the SARS-CoV-2 main protease (Mpro). Molecular docking studies revealed that these compounds interact favorably with key active site residues, exhibiting binding affinities greater than -9 kCal/mol. The lead compounds demonstrated lower toxicity compared to standard antiviral drugs like Lopinavir and Nelfinavir .
Chikungunya Virus (CHIKV)
Another study reported that certain triazolo[4,5-d]pyrimidin-7(6H)-ones inhibited CHIKV replication at low micromolar concentrations without significant cytotoxicity . This suggests a broad-spectrum antiviral potential for this class of compounds.
Case Studies
- Anticancer Evaluation : In vivo studies showed that a closely related compound significantly reduced tumor volume and weight in animal models without adversely affecting body weight .
- Antiviral Studies : The effectiveness of specific triazolopyrimidine derivatives against yellow fever virus (YFV) was assessed using cytopathic effect reduction assays, demonstrating their potential as antiviral agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-[(3-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolopyrimidin-7-one, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves cyclization of triazole precursors with pyrimidine derivatives under controlled conditions. Key steps include:
- Substitution reactions : Introduction of chlorophenyl and dimethylphenyl groups via nucleophilic substitution (e.g., using Pd catalysts or Grignard reagents) .
- Cyclization : Acid/base-mediated ring closure to form the triazolopyrimidine core, requiring precise temperature control (70–120°C) and solvent selection (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Optimization : Yield improvements are achieved by adjusting solvent polarity, catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), and reaction time (12–48 hrs) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., triazole-pyrimidine fusion at 120–125°) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility :
- Poor aqueous solubility (<0.1 mg/mL) due to high lipophilicity (logP ≈ 3.5). Use co-solvents like DMSO (10–20% v/v) for in vitro assays .
- Stability :
- Degrades <5% over 24 hrs in pH 7.4 buffer at 37°C but hydrolyzes rapidly under acidic conditions (pH <3) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Root-cause analysis :
- Purity discrepancies : Validate via HPLC (e.g., >98% purity required for reliable IC₅₀ values) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Structural analogs : Compare with fluorophenyl or methyl-substituted derivatives to isolate substituent effects .
Q. What strategies optimize bioavailability without compromising target affinity?
- Structural modifications :
- Introduce hydrophilic groups (e.g., acetamide side chains) to improve solubility while maintaining triazolopyrimidine core interactions .
- Prodrug approaches : Esterification of hydroxyl groups to enhance membrane permeability .
- Computational modeling :
- Molecular dynamics simulations to predict binding poses with cytochrome P450 enzymes, reducing metabolic instability .
Q. How do electronic effects of substituents influence reactivity in downstream derivatization?
- Substituent analysis :
- Chlorophenyl groups : Electron-withdrawing effects stabilize electrophilic aromatic substitution at the 3-position .
- Dimethylphenyl groups : Steric hindrance reduces nucleophilic attack on the pyrimidine ring .
- Reaction optimization :
- Use mild bases (e.g., K₂CO₃) for SNAr reactions to prevent ring-opening .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in spectroscopic data between synthetic batches?
- Troubleshooting steps :
Re-examine reaction conditions : Trace metal impurities (e.g., Pd residues) can distort NMR shifts; use chelating agents during purification .
Cross-validate with LC-MS : Detect low-abundance byproducts (e.g., dehalogenated derivatives) .
Single-crystal analysis : Resolve ambiguous NOE correlations via X-ray diffraction .
Q. What computational tools predict interactions with off-target proteins?
- In silico methods :
- Docking studies : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries .
- ADMET prediction : SwissADME to assess hERG inhibition risk or CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
